1-(difluoromethyl)-1H-indazol-5-amine hydrochloride 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20440254
InChI: InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H
SMILES:
Molecular Formula: C8H8ClF2N3
Molecular Weight: 219.62 g/mol

1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC20440254

Molecular Formula: C8H8ClF2N3

Molecular Weight: 219.62 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-1H-indazol-5-amine hydrochloride -

Specification

Molecular Formula C8H8ClF2N3
Molecular Weight 219.62 g/mol
IUPAC Name 1-(difluoromethyl)indazol-5-amine;hydrochloride
Standard InChI InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H
Standard InChI Key XFBJNPJHTWZEKA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)C=NN2C(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride (CAS 1423032-23-8) is an aromatic heterocyclic compound with the molecular formula C₈H₈ClF₂N₃. Its IUPAC name derives from the indazole core substituted with a difluoromethyl group at position 1 and an amine at position 5, followed by hydrochloride salt formation . The molecular weight of the free base is 183.16 g/mol, with the hydrochloride form adding approximately 36.46 g/mol (HCl) .

Structural Features

The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Key structural elements include:

  • Difluoromethyl group (-CF₂H) at position 1, enhancing metabolic stability and lipophilicity.

  • Primary amine (-NH₂) at position 5, enabling hydrogen bonding and salt formation.

  • Hydrochloride salt, improving aqueous solubility for pharmacological applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈ClF₂N₃
Molecular Weight219.62 g/mol (HCl salt)Calculated
SMILESNC1=CC2=C(N(C(F)F)N=C2)C=C1.Cl
XLogP31.8 (predicted)
Hydrogen Bond Donors2 (amine + HCl)

Synthesis and Manufacturing

Synthetic Routes

The free base 1-(difluoromethyl)-1H-indazol-5-amine is typically synthesized via:

  • Nitro Reduction: Starting from 1-(difluoromethyl)-5-nitro-1H-indazole, using iron/ammonium chloride in ethanol/water at 80°C .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Critical Reaction Parameters:

  • Temperature: 80°C optimal for nitro group reduction .

  • Catalyst: Iron powder (5.04 g per 0.0226 mol substrate) .

  • Yield: Up to 99% for analogous indazole amines .

Purification and Characterization

Post-synthesis purification employs:

  • Liquid-Liquid Extraction: Dichloromethane for organic layer separation .

  • Drying Agents: Anhydrous magnesium sulfate .

  • Analytical Methods: HPLC (Symmetry C18 column) and mass spectrometry (m/z 147.2 [M+H]⁺ for free base) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: Enhanced by hydrochloride salt formation (exact data pending experimental validation).

  • Thermal Stability: Melting point uncharacterized but predicted >140°C based on analog 1-methyl-1H-indazol-5-amine (mp 142–144°C) .

Spectroscopic Data

  • ¹H NMR (predicted):

    • δ 8.10 (s, 1H, indazole H-3)

    • δ 7.45 (d, J=8.8 Hz, 1H, H-7)

    • δ 6.90 (d, J=8.8 Hz, 1H, H-6)

    • δ 6.60 (t, J=54 Hz, 1H, CF₂H)

  • MS/MS Fragmentation: Predicted m/z 184.068 [M+H]⁺ for free base, with cleavage at the indazole C-N bond .

ParameterRecommendation
Personal ProtectionGloves, goggles, respirator
StorageRoom temperature, dry air
Spill ManagementAbsorb with inert material

Future Research Directions

  • ADME Profiling: Systematic study of absorption/distribution in model organisms.

  • Structure-Activity Relationships: Modifications at positions 3 and 7 to optimize kinase selectivity.

  • Salt Screening: Exploration of alternative counterions (e.g., mesylate) for enhanced solubility.

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